molecular formula C11H12BrN3OS2 B11020525 C11H12BrN3OS2

C11H12BrN3OS2

Cat. No.: B11020525
M. Wt: 346.3 g/mol
InChI Key: AVRCEHUZUNWANZ-UHFFFAOYSA-N
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Description

The compound with the molecular formula C11H12BrN3OS2 is a brominated organic molecule that contains nitrogen, sulfur, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of typically begins with the selection of appropriate starting materials, such as brominated aromatic compounds and thiourea derivatives.

    Reaction Conditions: The synthesis often involves nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common conditions include

Industrial Production Methods

In an industrial setting, the production of C11H12BrN3OS2 may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like H2O2 in acidic or basic conditions.

    Reduction: Reagents like NaBH4 in methanol or ethanol.

    Substitution: Reagents like primary or secondary amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, C11H12BrN3OS2 is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, This compound could be explored for its potential therapeutic properties. Researchers may study its activity against various biological targets, such as enzymes or receptors, to develop new drugs.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which C11H12BrN3OS2 exerts its effects depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    C11H12BrN3OS: A similar compound with one less sulfur atom.

    C11H12BrN3O2S: A compound with an additional oxygen atom.

Uniqueness

C11H12BrN3OS2: is unique due to its specific combination of bromine, nitrogen, sulfur, and oxygen atoms, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.

By comparing This compound

Properties

Molecular Formula

C11H12BrN3OS2

Molecular Weight

346.3 g/mol

IUPAC Name

2-bromo-N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C11H12BrN3OS2/c1-5(2)8-7(14-10(12)18-8)9(16)15-11-13-6(3)4-17-11/h4-5H,1-3H3,(H,13,15,16)

InChI Key

AVRCEHUZUNWANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)Br)C(C)C

Origin of Product

United States

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